CYP2A6 Inhibition Potency: Target Compound vs. Parent Coumarin and 6-Methoxycoumarin
The target compound inhibits CYP2A6 with an IC50 of 330 nM in human liver microsomes, representing a ~142-fold potency gain over the parent scaffold coumarin (IC50 ≈ 47,000 nM) and a 1.9-fold improvement over the literature benchmark 6-methoxycoumarin (IC50 = 640 nM) [1][2]. This potency level places the compound within the range of clinically relevant CYP2A6 inhibitors such as methoxalen (IC50 = 470 nM), while its distinct ester architecture may confer a differentiated selectivity fingerprint [1].
| Evidence Dimension | CYP2A6 inhibition IC50 |
|---|---|
| Target Compound Data | IC50 = 330 nM |
| Comparator Or Baseline | Coumarin (IC50 ≈ 47,000 nM); 6-Methoxycoumarin (IC50 = 640 nM) |
| Quantified Difference | ~142-fold more potent than coumarin; 1.9-fold more potent than 6-methoxycoumarin |
| Conditions | Human liver microsomes; coumarin 7-hydroxylation assay; 5 min preincubation with NADPH-regenerating system |
Why This Matters
A 142-fold potency improvement over the parent scaffold directly translates to lower required dosing concentrations in in vitro enzyme inhibition studies, reducing solvent-related artifacts and improving assay signal-to-noise ratios.
- [1] BindingDB Entry BDBM50366414. IC50 for CYP2A6, CYP2B6, CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP2C8, CYP2E1 in human liver microsomes. ChEMBL Curated Data, Washington State University (2024). View Source
- [2] Synthetic Models Related to Methoxalen and Menthofuran–CYP2A6 Interactions: IC50 of coumarin, 6-methoxycoumarin, and methoxalen. Chem. Pharm. Bull. via CiNii Research (2006). View Source
